molecular formula C8H4BrF3N2 B3219771 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190320-45-6

3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219771
CAS No.: 1190320-45-6
M. Wt: 265.03 g/mol
InChI Key: QHQDQAVFGCCGTI-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-58-0) is a brominated heterocyclic compound with the molecular formula C 8 H 4 BrF 3 N 2 and a molecular weight of 265.03 . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The presence of both a bromine atom and a trifluoromethyl group on the pyrrolo[3,2-b]pyridine scaffold makes it a particularly useful intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki reactions. While specific biological data for this exact molecule is limited in the public domain, its core structure is recognized as a privileged scaffold in drug discovery . Researchers utilize this and similar pyrrolopyridine derivatives in the design and synthesis of potential therapeutic agents, including investigations into novel anticancer compounds . The compound is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-14-6-4(8(10,11)12)1-2-13-7(5)6/h1-3,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQDQAVFGCCGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213405
Record name 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-45-6
Record name 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of pyrrolopyridine derivatives are highly sensitive to the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine 3-Br, 7-CF₃ C₈H₄BrF₃N₂ 261.03 Kinase inhibition, antiviral activity
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-(pyridin-3-ylethynyl) C₁₄H₈BrN₃ 298.14 Moderate yield (75%), kinase inhibitor intermediate
7-Chloro-1H-pyrrolo[3,2-b]pyridine 7-Cl C₇H₅ClN₂ 152.58 Simpler scaffold; limited bioactivity data
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine 3-Br, 5-CF₃ C₈H₄BrF₃N₂ 261.03 Similar weight; distinct substituent positioning alters target selectivity
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 6-Br, 2-CH₃ C₈H₇BrN₂ 211.06 Methyl group enhances lipophilicity; used in cancer research

Biological Activity

3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound notable for its complex structure and potential therapeutic applications. This compound has drawn significant interest in medicinal chemistry due to its interactions with fibroblast growth factor receptors (FGFRs), which play critical roles in various cellular processes, including proliferation and survival.

Chemical Structure and Properties

The molecular formula of this compound is C8H4BrF3N2. Its structure features a bromine atom at the 3-position and a trifluoromethyl group at the 7-position of the pyrrole ring, enhancing its biological activity and reactivity compared to similar compounds.

Property Value
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
IUPAC NameThis compound
CAS Number1048914-10-8

Interaction with FGFRs

Research indicates that this compound effectively inhibits FGFR activity. This inhibition leads to decreased proliferation and increased apoptosis in cancer cells, making it a promising candidate for cancer therapy. In vitro studies have shown that this compound exhibits potent inhibitory effects against FGFR1, FGFR2, and FGFR3, thereby modulating specific signaling pathways crucial for tumor growth and survival.

Case Studies

  • Cancer Cell Proliferation : In a study evaluating the effects of this compound on various cancer cell lines, significant reductions in cell viability were observed. The compound induced apoptosis through the modulation of apoptotic signaling pathways, confirming its potential as an anticancer agent.
  • Selectivity and Potency : The trifluoromethyl group enhances the compound's selectivity towards FGFRs, which may contribute to its efficacy in targeting specific cancer types with high FGFR expression levels. Comparative studies with structurally similar compounds revealed that variations in substituents significantly affect biological activity, emphasizing the importance of structural modifications in drug design .

Comparative Analysis with Similar Compounds

The following table highlights structural comparisons between this compound and related compounds:

Compound Name Structural Features Unique Aspects
7-Methoxy-1H-pyrrolo[3,2-b]pyridineLacks bromine and trifluoromethyl groupsFocused on different biological targets
3-Bromo-1H-pyrrolo[2,3-b]pyridineSimilar structure but different substitutionDifferent reactivity due to altered positions
3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridineContains chlorine instead of trifluoromethylVariation in biological activity

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of FGFR Signaling : By binding to FGFRs, the compound disrupts downstream signaling pathways essential for cell proliferation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.

Q & A

Q. What are the primary synthetic routes for 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine?

Key strategies include:

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions using boronic acids (e.g., aryl/heteroaryl) to introduce substituents at the brominated position. Optimal conditions involve Pd(PPh₃)₄, K₂CO₃, and mixed solvents (toluene/EtOH/H₂O) at 90–105°C .
  • Halogenation : Bromination via NBS (N-bromosuccinimide) or direct bromine substitution on preformed pyrrolopyridine scaffolds .
  • Protecting group strategies : Use of Boc (tert-butoxycarbonyl) or tosyl groups to stabilize reactive positions during synthesis .

Q. What biological targets are associated with this compound?

The trifluoromethyl and bromo substituents make it a candidate for targeting:

  • Kinases : Fibroblast Growth Factor Receptors (FGFR1–3) in cancer research due to structural similarity to ATP-competitive inhibitors .
  • Antimicrobial targets : Fungal enzymes (e.g., Pyricularia oryzae) via disruption of cellular redox pathways .

Q. Which characterization techniques are critical for confirming structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 8.8–9.0 ppm for pyridine rings) .
  • LC-MS : To confirm molecular weight and detect impurities (e.g., bromine isotopic patterns) .
  • X-ray crystallography : Resolve regiochemical ambiguities in complex derivatives .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyrrolopyridine core?

  • Bronsted/Lewis acid modulation : Sn²+ catalyzes α-regioselective cyclization in trifluoromethyl-β-diketone reactions, while weaker bases favor γ-products .
  • pH-dependent pathways : Amine buffers with lower pKa (e.g., pyridine) enhance α-selectivity by stabilizing intermediates .

Q. How do structural modifications influence kinase inhibition potency?

Comparative analysis of analogs (Table 1) reveals:

CompoundSubstituentsKey FeatureActivity Impact
5-Bromo-4-chloro-7-azaindoleBr, Cl at C5/C4Increased electrophilicityEnhanced FGFR1 binding
3-Nitro-5-(4-trifluoromethylphenyl)NO₂, CF₃ at C3/C5Steric bulkReduced IC₅₀ (0.2 µM vs. FGFR3)
  • Trifluoromethyl groups : Improve metabolic stability and membrane permeability .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Control variables like ATP concentration in kinase assays to reduce variability .
  • Purity validation : Use HPLC-MS to rule out impurities (e.g., dehalogenated byproducts) that skew IC₅₀ values .
  • Computational validation : QSAR models correlating ionization potential (IP) with fungicidal activity (e.g., IP < 8.5 eV enhances electron transfer) .

Q. What computational methods predict the bioactivity of pyrrolopyridine derivatives?

  • Molecular docking : Identify binding poses in FGFR kinases using scaffolds like 1H-pyrrolo[3,2-b]pyridine .
  • Semiempirical MO calculations : AM1/PM3 methods to correlate IP with redox-mediated antifungal activity .

Methodological Considerations

  • Synthetic optimization : For cross-couplings, premix Pd catalysts with ligands (e.g., XPhos) to enhance stability in air-sensitive reactions .
  • Data interpretation : Use NMR titration assays to validate target engagement (e.g., chemical shift perturbations in FGFR1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
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3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

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